
Sulfadiazine-d4
Overview
Description
Sulfadiazine-d4 is a deuterated form of sulfadiazine, a sulfonamide antibiotic. It is primarily used as an internal standard for the quantification of sulfadiazine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Sulfadiazine itself is known for its ability to inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with folic acid synthesis .
Preparation Methods
The synthesis of sulfadiazine-d4 typically involves the deuteration of sulfadiazine. The common synthetic route for sulfadiazine starts with the acetylation of aniline derivatives using acetic anhydride to form acetanilide derivatives. These derivatives are then reacted with chlorosulfonic acid to produce 4-acetylaminobenzenesulfonyl chloride. In parallel, 2-aminopyrimidine is prepared by reacting tetramethoxypropane with a guanidine salt. The final step involves reacting 4-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine, followed by hydrolysis using sodium hydroxide to yield sulfadiazine . The deuteration process involves replacing hydrogen atoms with deuterium atoms to produce this compound.
Chemical Reactions Analysis
Enzymatic Inhibition of Dihydropteroate Synthase (DHPS)
Sulfadiazine-d4 retains the bacteriostatic mechanism of sulfadiazine by competitively inhibiting DHPS, a critical enzyme in bacterial folate synthesis. The reaction involves:This compound acts as a structural analog of PABA, binding to DHPS with comparable affinity. The deuterium substitution does not alter its inhibitory efficacy but may slightly modify binding kinetics due to isotopic mass effects .
Key Features:
- Target Enzyme : Dihydropteroate synthase (EC 2.5.1.15)
- Reaction Type : Competitive inhibition
- Biological Impact : Disruption of folic acid synthesis, leading to bacteriostasis .
Ozonation
In catalytic ozonation studies, sulfadiazine undergoes transformation via hydroxylation, bond cleavage, and rearrangement. While studies focus on non-deuterated sulfadiazine, analogous pathways are expected for this compound :
Deuterium substitution may slow reaction rates due to the kinetic isotope effect (KIE), though product profiles remain similar .
Microbial Degradation
Arthrobacter spp. metabolize sulfadiazine via aerobic pathways, cleaving the sulfonamide bond. This compound likely follows similar routes, with isotopic labeling enabling precise tracking of metabolites :
Rearrangement Reactions
Under ozonation, this compound undergoes structural rearrangement involving:
- Bond formation between pyrimidine nitrogen and aniline ring.
- Cleavage of the sulfonyl-aniline bond.
- Hydroxylation to form sulfonic acid derivatives .
Example Reaction :This pathway accounts for ~30% of total transformation products .
Isotopic Effects on Reaction Kinetics
Deuterium substitution introduces measurable kinetic isotope effects (KIE):
These effects are critical in analytical applications, where deuterated analogs provide stable internal references without altering metabolic pathways .
Stability Under Physiological Conditions
This compound demonstrates high stability in biological matrices (plasma, urine) with a half-life >48 hours at 25°C. No significant degradation occurs under physiological pH (7.4) or UV exposure .
Scientific Research Applications
Analytical Chemistry
Sulfadiazine-d4 is extensively used as an internal standard in quantitative analysis through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of four deuterium atoms enhances the accuracy of measurements by compensating for matrix effects and variations in sample preparation. This is particularly valuable in:
- Quantification of Sulfadiazine : Researchers utilize this compound to accurately measure the concentration of sulfadiazine in various biological and environmental samples, ensuring reliable data for further analysis .
- Method Development : It aids in developing sensitive detection methods that are essential for monitoring sulfonamide residues in food products and environmental samples .
Environmental Studies
The environmental fate of sulfonamides, including this compound, is a significant area of research. Its applications include:
- Tracking Environmental Contaminants : this compound is employed to study the persistence and breakdown of sulfonamides in water systems and soil, providing insights into their environmental impact and degradation pathways .
- Biodegradation Studies : Research involving microbial degradation of sulfonamides often uses this compound as a tracer to understand the metabolic pathways utilized by specific bacterial strains, such as Pseudomonas stutzeri, which can degrade multiple sulfonamide antibiotics simultaneously .
Biochemical Research
In biochemical studies, this compound plays a pivotal role in understanding drug metabolism and pharmacokinetics:
- Metabolism Studies : The deuterium labeling allows researchers to trace the metabolic products of sulfadiazine in biological systems, facilitating the exploration of its biotransformation pathways .
- Drug Interaction Studies : It is also used to investigate the interactions between sulfadiazine and various biological targets, contributing to the development of more effective therapeutic agents .
Case Study 1: Transformation Pathways
A study investigated the catalytic ozonation of sulfadiazine using this compound as an internal standard. The research identified several transformation products and elucidated their formation pathways through advanced analytical techniques like LC-MS and NMR spectroscopy. The findings highlighted that approximately 30% of sulfadiazine transforms into specific products after ozonation, which has implications for wastewater treatment processes .
Case Study 2: Antiproliferative Activity
Research into derivatives of sulfadiazine revealed that certain compounds exhibited significant antiproliferative activity against cancer cell lines. The study utilized this compound to validate the synthesis and activity of these derivatives, demonstrating potential applications in cancer therapeutics .
Summary Table: Applications of this compound
Application Area | Specific Use Case | Key Findings/Outcomes |
---|---|---|
Analytical Chemistry | Internal standard for GC-MS/LC-MS | Accurate quantification of sulfadiazine |
Environmental Studies | Tracking degradation in water/soil | Insights into persistence and breakdown mechanisms |
Biochemical Research | Metabolism studies | Tracing metabolic pathways; understanding drug interactions |
Case Study 1 | Transformation pathways via ozonation | Identification of transformation products |
Case Study 2 | Antiproliferative activity assessment | Potential new cancer therapeutics derived from derivatives |
Mechanism of Action
Sulfadiazine-d4, like sulfadiazine, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication . By inhibiting this enzyme, sulfadiazine prevents the formation of dihydropteroate, an intermediate in folic acid synthesis, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Sulfadiazine-d4 is part of the sulfonamide class of antibiotics, which includes compounds like sulfamethazine, sulfamerazine, and sulfamethoxazole . Compared to these compounds, this compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical applications. Other sulfonamides share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications .
Similar Compounds
Biological Activity
Sulfadiazine-d4 is a deuterated form of sulfadiazine, a sulfonamide antibiotic that plays a significant role in inhibiting bacterial growth. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and potential applications in medicine and environmental science.
This compound functions primarily by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folic acid. By blocking this pathway, this compound effectively starves bacteria of essential nutrients required for their growth and replication. This mechanism is consistent with other sulfonamides, where the presence of the SO2NH moiety is critical for its antibacterial activity .
Antimicrobial Efficacy
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Laboratory studies have demonstrated its effectiveness against various strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The biological activity of this compound is enhanced when used in combination with metal complexes, which have shown to increase its antimicrobial potency significantly .
Comparative Efficacy Table
Pathogen | This compound Activity | Notes |
---|---|---|
Escherichia coli | Effective | Inhibits growth via DHPS inhibition |
Staphylococcus aureus | Effective | Demonstrated resistance reduction |
Pseudomonas aeruginosa | Moderate | Enhanced by metal complexes |
Case Studies
-
Inhibition of White Spot Syndrome Virus (WSSV) in Shrimp :
A study investigated the inhibitory effects of sulfadiazine and its derivatives against WSSV. Molecular docking studies indicated that this compound showed promising binding affinities, suggesting potential as a therapeutic agent in aquaculture . -
Burn Treatment Efficacy :
A comparative study evaluated silver sulfadiazine (which includes sulfadiazine) in treating second-degree burns in rats. The study found that while silver sulfadiazine reduced inflammatory cell infiltration, further studies are needed to establish definitive conclusions about its effectiveness compared to other agents like povidone-iodine . -
Environmental Impact :
Research highlighted the degradation of sulfonamides, including this compound, by specific bacterial strains such as Pseudomonas stutzeri. This study underscored the compound's environmental persistence and the potential for bioremediation strategies to mitigate contamination from agricultural runoff .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good absorption and distribution in biological systems. However, its long-term use raises concerns regarding potential toxicity and environmental persistence. Studies have shown that while it is effective against pathogens, residual concentrations can lead to ecological imbalances and antibiotic resistance development .
Q & A
Basic Research Questions
Q. What is the role of Sulfadiazine-d4 in analytical method validation, and how should it be integrated into experimental design?
this compound, a deuterated internal standard, is used to correct matrix effects and instrument variability in LC-MS/MS analyses. To integrate it methodologically:
- Spike Timing : Introduce this compound during sample preparation to account for losses during extraction (e.g., QuEChERS workflows) .
- Concentration Matching : Ensure its concentration aligns with the expected analyte range to avoid saturation or detection limits.
- Recovery Validation : Compare recovery rates across sorbents (e.g., PSA/C18 blends yield 84.2% recovery for this compound vs. 66.4% with C18 alone) .
Q. How can researchers ensure reproducibility when using this compound in pharmacokinetic studies?
- Standardization of Protocols : Precisely document storage conditions (e.g., −20°C stability), reconstitution solvents, and LC-MS parameters (e.g., column type, ion source settings) .
- Cross-Validation : Compare results with non-deuterated sulfadiazine to confirm isotopic integrity and rule out deuterium exchange artifacts .
Advanced Research Questions
Q. How do matrix effects influence this compound quantification, and what strategies mitigate these in complex biological samples?
Matrix effects vary by sample type (e.g., plasma vs. tissue homogenates). Mitigation strategies include:
- Sorbent Optimization : Use PSA/C18 (50:50 mg) for pork meat extracts, achieving 84.2% recovery for this compound, compared to 75.5% with PSA/C18 (80:20 mg) .
- Post-Column Infusion : Map ion suppression zones to adjust gradient elution programs .
- Dilution Studies : Evaluate signal-to-noise ratios at varying dilution factors to balance sensitivity and matrix interference .
Q. What analytical contradictions arise when using this compound in multi-residue methods, and how can they be resolved?
- Co-elution Issues : this compound may co-elute with structurally similar analytes (e.g., sulfamethazine). Resolution steps:
- Chromatographic Tweaks : Adjust pH or use HILIC columns to alter retention times .
- High-Resolution MS : Employ Orbitrap-MS to distinguish isotopic patterns (e.g., m/z 285.0 vs. 289.0 for this compound) .
Q. How can researchers design studies to investigate this compound’s stability under varying environmental or physiological conditions?
- Stress Testing : Expose this compound to UV light, temperature extremes, or enzymatic hydrolysis (e.g., liver microsomes) to assess degradation kinetics .
- Isotopic Tracing : Use tandem mass spectrometry to track deuterium loss under stress conditions, ensuring isotopic label integrity .
- Statistical Modeling : Apply Arrhenius equations to predict shelf-life or degradation pathways based on accelerated stability data .
Q. Methodological Frameworks
Q. What criteria should guide the formulation of hypothesis-driven research questions involving this compound?
Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Explore gaps like this compound’s interaction with emerging contaminants (e.g., microplastics) in environmental matrices.
- Feasibility : Align with available instrumentation (e.g., access to HR-MS for isotopic resolution) .
Q. How should conflicting data on this compound recovery rates be analyzed and reported?
- Root-Cause Analysis : Compare extraction protocols (e.g., PSA vs. C18 sorbent performance) and statistical outliers .
- Transparency : Report raw data, preprocessing steps, and normalization methods in supplementary materials to enable replication .
- Meta-Analysis : Aggregate recovery data across studies to identify trends (e.g., higher pH improves this compound stability in lipid-rich matrices) .
Q. Data Presentation and Peer Review
Q. What are the best practices for presenting this compound-related data in manuscripts?
- Tables : Include recovery rates, precision (RSD%), and LOD/LOQ values for all tested conditions (e.g., sorbent types) .
- Figures : Use boxplots to visualize inter-laboratory variability or heatmaps for matrix effect profiles .
- Reproducibility Checklists : Adopt templates from journals like Chromatography to detail experimental parameters (e.g., column dimensions, ionization mode) .
Q. How can researchers address peer-review critiques regarding this compound methodology?
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEPANYCNGTZFQ-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662195 | |
Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-78-1 | |
Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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